molecular formula C10H13B B1582178 2-Bromo-1,3-diethylbenzene CAS No. 65232-57-7

2-Bromo-1,3-diethylbenzene

Cat. No. B1582178
CAS RN: 65232-57-7
M. Wt: 213.11 g/mol
InChI Key: FPWGIABDOFXETH-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diethylbenzene is used as a raw material in synthetic organic chemistry .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,6-diethylaniline with a 48% HBr solution at room temperature. Sodium nitrite is then added in diethyl ether and water at a temperature between -55 and -18 degrees Celsius .


Molecular Structure Analysis

The molecular formula of this compound is C10H13Br. The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound has been used to prepare 2,2′,4,6,6′-pentamethylbiphenyl . It can also participate in Suzuki-Miyaura reactions at room temperature .


Physical And Chemical Properties Analysis

This compound is insoluble in water . It has a refractive index of 1.555, a boiling point of 206 °C, a melting point of -10 °C, and a density of 1.389 g/mL at 25 °C .

Scientific Research Applications

Catalysis in Organic Synthesis

2-Bromo-1,3-diethylbenzene and its derivatives have been utilized as efficient catalysts in organic synthesis. For example, they have been used in the solvent-free synthesis of triazines, where N-halosulfonamides like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) serve as catalysts for synthesizing 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds (Ghorbani‐Vaghei et al., 2015). Similarly, these compounds are used in the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones (Ghorbani‐Vaghei et al., 2011).

Synthesis of Quinolines

In the synthesis of quinolines, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been employed as reagents. They facilitate the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, demonstrating their versatility in different reaction environments (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Synthesis of Bromobenzene Derivatives

Compounds similar to this compound are used in synthesizing various bromobenzene derivatives. For instance, 1-bromo-2,4-dinitrobenzene, synthesized from bromobenzene, finds applications in medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent material (Xuan et al., 2010). Moreover, derivatives like 1,2-Dibromobenzenes, synthesized through regioselective bromination, serve as precursors for various organic transformations (Diemer et al., 2011).

Safety and Hazards

2-Bromo-1,3-diethylbenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Bromo-1,3-diethylbenzene plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the bromine atom forming a bond with the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in the detoxification process, thereby affecting the cell’s ability to manage oxidative stress. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the bromine atom to specific biomolecules, which can lead to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates. This interaction can also lead to changes in gene expression, as the inhibition of these enzymes can trigger a cellular response to upregulate or downregulate specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects such as liver damage and disruptions in metabolic processes. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidative metabolism of various compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in other biochemical reactions. This involvement in metabolic pathways can also affect the levels of metabolites and the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas of the cell. This localization can affect its activity and function, as it may interact with different biomolecules depending on its cellular location .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound is often found in the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production. The presence of targeting signals or post-translational modifications can direct this compound to specific cellular compartments, thereby influencing its activity and interactions with other biomolecules .

properties

IUPAC Name

2-bromo-1,3-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWGIABDOFXETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334864
Record name 2-Bromo-1,3-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65232-57-7
Record name 2-Bromo-1,3-diethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65232-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2-bromo-1,3-diethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-Diethylbromobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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